molecular formula C23H22N4OS B5998387 N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylquinoline-4-carboxamide

N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylquinoline-4-carboxamide

Cat. No.: B5998387
M. Wt: 402.5 g/mol
InChI Key: MPDHLPSOYUHWDS-UHFFFAOYSA-N
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Description

N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylquinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a thiadiazole ring, a quinoline moiety, and a carboxamide group, which contribute to its diverse chemical properties and reactivity.

Properties

IUPAC Name

N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4OS/c1-4-23(2,3)21-26-27-22(29-21)25-20(28)17-14-19(15-10-6-5-7-11-15)24-18-13-9-8-12-16(17)18/h5-14H,4H2,1-3H3,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDHLPSOYUHWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformation efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction can produce more saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylquinoline-4-carboxamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in significant biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(benzyloxy)-2-methylbutan-2-yl)-4-bromoaniline
  • N-(2,3-dimethylbutan-2-yl)-4-methoxyaniline
  • N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

Uniqueness

Compared to similar compounds, N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylquinoline-4-carboxamide stands out due to its unique combination of a thiadiazole ring and a quinoline moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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